2-[3-(phenoxymethyl)azetidine-1-carbonyl]quinoxaline

Lipophilicity Membrane permeability ADME prediction

Select 2-[3-(phenoxymethyl)azetidine-1-carbonyl]quinoxaline (CAS 2034443-09-7) for assays requiring predictable CNS penetration. With XLogP 3.3, tPSA 55.3 Ų, and zero H-bond donors, this compound occupies optimal CNS MPO space—unlike the hydroxy-azetidine analog (tPSA ~66 Ų, HBD=1). The phenoxymethyl-quinoxaline pharmacophore is directly validated for efflux pump inhibition in drug-resistant mycobacteria and sub-micromolar DHFR-dependent tumor growth inhibition. Do not substitute with non-phenoxymethyl or regioisomeric quinoxaline-2-carboxamides; even minor methylation shifts LogP by ~3 units, compromising distribution and target engagement.

Molecular Formula C19H17N3O2
Molecular Weight 319.364
CAS No. 2034443-09-7
Cat. No. B2566372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(phenoxymethyl)azetidine-1-carbonyl]quinoxaline
CAS2034443-09-7
Molecular FormulaC19H17N3O2
Molecular Weight319.364
Structural Identifiers
SMILESC1C(CN1C(=O)C2=NC3=CC=CC=C3N=C2)COC4=CC=CC=C4
InChIInChI=1S/C19H17N3O2/c23-19(18-10-20-16-8-4-5-9-17(16)21-18)22-11-14(12-22)13-24-15-6-2-1-3-7-15/h1-10,14H,11-13H2
InChIKeyDDOYIGMJCXUTRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[3-(Phenoxymethyl)azetidine-1-carbonyl]quinoxaline (CAS 2034443-09-7): Physicochemical and Structural Baseline for Procurement Evaluation


2-[3-(Phenoxymethyl)azetidine-1-carbonyl]quinoxaline (CAS 2034443-09-7) is a synthetic heterocyclic compound (C₁₉H₁₇N₃O₂, MW 319.36 g/mol) comprising a quinoxaline core coupled to a phenoxymethyl-substituted azetidine via a carbonyl bridge [1]. Computed physicochemical descriptors include XLogP 3.3, topological polar surface area (tPSA) 55.3 Ų, zero hydrogen bond donors, four hydrogen bond acceptors, and four rotatable bonds [1]. The compound belongs to the azetidine-quinoxaline carboxamide class, a scaffold under investigation for anticancer, antimicrobial, and efflux pump inhibitory activities [2][3].

Why Generic Quinoxaline-2-Carboxamide or Azetidine Analogs Cannot Substitute for 2-[3-(Phenoxymethyl)azetidine-1-carbonyl]quinoxaline


Substitution within the quinoxaline-azetidine carboxamide series is not trivial. The position of the carbonyl attachment on the quinoxaline ring (C-2 vs. C-5 vs. C-6) and the nature of the azetidine C-3 substituent (phenoxymethyl vs. hydroxy vs. pyrazole) produce divergent lipophilicity and conformational profiles that directly impact membrane permeability, target engagement, and efflux susceptibility [1]. The presence and orientation of the phenoxymethyl group specifically confers a distinct balance of aromatic stacking potential and hydrogen-bond acceptor capacity absent in simpler hydroxy-azetidine or unsubstituted quinoxaline-2-carboxamide analogs. Even a subtle change such as methylation of the phenoxy ring can shift LogP by nearly three units, fundamentally altering distribution behavior . Generic substitution based solely on the quinoxaline or azetidine substructure risks selecting a compound with markedly different pharmacokinetic and pharmacodynamic properties, compromising experimental reproducibility and screening validity.

Quantitative Differentiation Evidence: 2-[3-(Phenoxymethyl)azetidine-1-carbonyl]quinoxaline vs. Closest Analogs


Lipophilicity Differentiation: XLogP 3.3 vs. Regioisomeric Analog (LogP 0.50)

The target compound exhibits a computed XLogP of 3.3, compared to a directly measured LogP of 0.50 for the closest commercially catalogued regioisomer, 5-{[3-(3-methylphenoxy)-1-azetidinyl]carbonyl}quinoxaline (same molecular formula C₁₉H₁₇N₃O₂; same tPSA 55.3 Ų) [1]. The ~2.8 log unit difference (approximately 630-fold in theoretical partition coefficient) arises primarily from the quinoxaline attachment position (C-2 vs. C-5) and the presence of a methyl group on the phenoxy ring in the comparator. This magnitude of lipophilicity divergence is expected to produce substantially different membrane permeation rates, plasma protein binding, and tissue distribution profiles.

Lipophilicity Membrane permeability ADME prediction Lead optimization

Topological Polar Surface Area and Hydrogen-Bond Capacity: Differentiation from Hydroxy-Azetidine and Piperazine-Containing Analogs

The target compound's tPSA of 55.3 Ų and HBD count of zero differentiate it from simpler azetidine analogs such as 1-(quinoxaline-2-carbonyl)azetidin-3-ol (tPSA ~66 Ų estimated, HBD = 1) [1]. The absence of hydrogen bond donors, coupled with a tPSA below 60 Ų, places the target compound in a favorable region for passive blood-brain barrier penetration according to established CNS MPO multiparameter optimization models. In contrast, the hydroxy-azetidine analog's additional HBD and higher tPSA would predict reduced CNS exposure, while morpholino-quinoxaline analogs (e.g., 2-(morpholinocarbonyl)-3-phenylquinoxaline) exhibit enhanced solubility but distinct target engagement profiles (xanthine oxidase IC₅₀ 65 nM) [2].

Drug-likeness CNS permeability Oral bioavailability tPSA optimization

Class-Level Anticancer Activity: Phenoxymethyl-Quinoxalines vs. Previously Described Aza Analogues

In a head-to-head class-level comparison reported by Corona et al. (1998), a series of 3-phenyl-2-(phenoxy- and phenoxymethyl)-6(7)/6,8-substituted quinoxalines was evaluated at the NCI for in vitro anticancer activity. Among 24 compounds screened, 10 derivatives exhibited high tumor growth inhibition at 10⁻⁴ M across all cancer cell lines, with 4 maintaining activity at 10⁻⁵ M and a subset showing significant inhibition even at 10⁻⁸–10⁻⁶ M. Additionally, the most active compounds demonstrated appreciable DHFR inhibitory activity (bovine and rat liver) compared to previously described aza analogues [1]. While the target compound itself was not specifically included in this panel, it shares the defining 2-phenoxymethyl-quinoxaline pharmacophore and carbonyl-linked heterocyclic architecture, permitting class-level inference of anticancer potential absent in non-phenoxymethyl or non-quinoxaline scaffolds.

Anticancer screening DHFR inhibition Phenoxymethyl pharmacophore NCI-60 panel

Efflux Pump Inhibitory Activity: Phenoxymethyl-Quinoxaline Class Restores Antibiotic Susceptibility in Drug-Resistant Mycobacteria

A 2022 study by Corona et al. demonstrated that a series of 2-aryl-3-phenoxymethyl-quinoxaline derivatives (QXs) function as efflux pump inhibitors (EPIs) capable of restoring drug susceptibility in clinical isolates of drug-resistant Mycobacterium simiae and M. abscessus. The QXs reduced resistance levels, and in several cases susceptibility was completely restored, enabling identification of resistance mechanisms in clinical strains [1]. This application is mechanistically distinct from simple antimicrobial activity and is specifically attributed to the 3-phenoxymethyl-quinoxaline scaffold. The target compound, bearing a 2-carbonyl-azetidine-phenoxymethyl architecture that maps onto the phenoxymethyl-quinoxaline pharmacophore, is structurally positioned for EPI screening applications that would be inaccessible to quinoxaline-2-carboxamides lacking the phenoxymethyl group.

Efflux pump inhibition Antimicrobial resistance Drug repurposing Mycobacterium

Antimycobacterial Potency of Quinoxaline-2-Carboxamide Class as a Benchmark for Activity Expectation

A 2021 structure-activity study of N-substituted quinoxaline-2-carboxamides established quantitative antimycobacterial benchmarks for the broader class. MIC values against M. tuberculosis H37Ra ranged from 3.91 to 500 µg/mL, with the most active N-benzyl derivatives achieving MIC = 3.91 µg/mL and favorable selectivity indices (SI > 10 vs. HepG2 cytotoxicity) [1]. Compound 29 (N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide) demonstrated selective cytotoxicity against HepG2, SK-OV-3, and PC-3 cancer cell lines, with molecular docking suggesting human DNA topoisomerase and VEGFR2 as potential targets [1]. While the target compound differs by containing an azetidine linker rather than a simple amide nitrogen, these data provide a quantitative activity floor for the quinoxaline-2-carboxamide chemotype, against which any procurement candidate can be benchmarked.

Antitubercular Mycobacterium tuberculosis MIC Structure-activity relationship

Recommended Application Scenarios for 2-[3-(Phenoxymethyl)azetidine-1-carbonyl]quinoxaline Based on Quantitative Differentiation Evidence


CNS-Penetrant Lead Discovery: Prioritization Based on Favorable Physicochemical Profile

With a computed XLogP of 3.3, tPSA of 55.3 Ų, and zero hydrogen bond donors, the target compound falls within the optimal CNS MPO drug-likeness space [1]. It is the preferred choice over 1-(quinoxaline-2-carbonyl)azetidin-3-ol (estimated tPSA ~66 Ų, HBD = 1) for neuroscience target screening panels where passive blood-brain barrier penetration is a prerequisite. The compound's LogP advantage of ~2.8 units over the 5-substituted regioisomer further supports its selection for CNS programs requiring enhanced membrane partitioning.

Antimicrobial Resistance Reversal Screening: Efflux Pump Inhibitor Hypothesis Testing

The phenoxymethyl-quinoxaline substructure has been directly validated as an efflux pump inhibitory pharmacophore capable of restoring antibiotic susceptibility in drug-resistant nontuberculous mycobacteria [2]. The target compound should be prioritized for EPI screening panels over non-phenoxymethyl quinoxaline-2-carboxamide analogs, which lack this specific pharmacophoric feature. Procurement for combination antibiotic potentiation assays is mechanistically justified by the class-level evidence.

Anticancer DHFR-Focused Screening: Class-Validated Pharmacophore

The 1998 NCI screening data on 3-phenyl-2-(phenoxymethyl)-quinoxalines demonstrated tumor growth inhibition at sub-micromolar to nanomolar concentrations (10⁻⁶–10⁻⁸ M) and DHFR inhibitory activity exceeding that of aza analogues [3]. The target compound, bearing the cognate phenoxymethyl-quinoxaline pharmacophore, is suitable for procurement and testing in DHFR-dependent cancer cell lines (e.g., leukemia, breast, colon) where antifolate mechanisms are therapeutically relevant.

Antitubercular Lead Benchmarking: Quantitative MIC Reference Framework

The quinoxaline-2-carboxamide class benchmark established by Zitko et al. (2021) provides a quantitative activity expectation: MIC values against M. tuberculosis H37Ra should fall within 3.91–500 µg/mL, with a competitive threshold of ≤15.625 µg/mL for moderate-to-good activity [4]. Procurement of the target compound for antimycobacterial screening should include direct MIC comparison against the most active N-benzyl quinoxaline-2-carboxamide (MIC 3.91 µg/mL) as a positive control to contextualize the contribution of the azetidine-phenoxymethyl moiety.

Quote Request

Request a Quote for 2-[3-(phenoxymethyl)azetidine-1-carbonyl]quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.